2,4,8-Trichloro-7-methoxyquinoline

描述

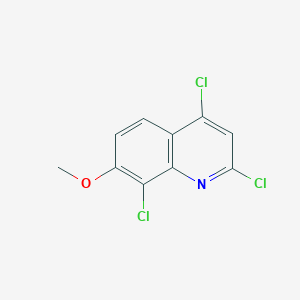

2,4,8-Trichloro-7-methoxyquinoline is a quinoline derivative characterized by the presence of three chlorine atoms and one methoxy group on the quinoline ring structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-trichloro-7-methoxyquinoline typically involves the chlorination of quinoline followed by methoxylation. One common method is the Friedel-Crafts alkylation, where quinoline is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to isolate the desired product.

化学反应分析

Types of Reactions: 2,4,8-Trichloro-7-methoxyquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

科学研究应用

Medicinal Chemistry

2,4,8-Trichloro-7-methoxyquinoline has shown significant potential in medicinal applications due to its biological activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antibacterial and antifungal properties. For instance:

- Compounds similar to this compound have been tested for their effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- The compound's structure allows it to inhibit specific enzymes crucial for microbial survival, making it a candidate for developing new antibiotics.

Anticancer Properties

Studies have demonstrated the antiproliferative effects of quinoline derivatives on various cancer cell lines:

- In vitro tests have shown that these compounds can induce apoptosis in human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .

- The mechanism involves the disruption of cellular signaling pathways essential for cancer cell growth.

Agricultural Applications

The compound's potential extends into agriculture, particularly as an insecticide. Research has highlighted its efficacy against larval vectors responsible for diseases like malaria and dengue:

- A study reported that derivatives of this compound exhibited significant insecticidal effects on mosquito larvae .

- This suggests a dual role in pest control and public health by reducing disease transmission through vector management.

Environmental Studies

In environmental science, the stability and degradation pathways of chlorinated compounds like this compound are crucial for assessing their ecological impact:

- Research into the environmental fate of such compounds indicates that they may persist in soil and water systems, necessitating studies on their biodegradation .

- Understanding these pathways is essential for evaluating the safety and environmental risks associated with their use.

Case Studies

作用机制

The mechanism by which 2,4,8-trichloro-7-methoxyquinoline exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target system.

相似化合物的比较

2,4,8-Trichloro-7-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

Quinoline: The parent compound without substitutions.

2,4-Dichloroquinoline: A related compound with two chlorine atoms.

7-Methoxyquinoline: A compound with a methoxy group but without chlorine atoms.

生物活性

2,4,8-Trichloro-7-methoxyquinoline is a chlorinated derivative of quinoline that has garnered attention for its diverse biological activities. Quinoline and its derivatives are known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

- Chemical Formula : C₉H₆Cl₃N₁O

- Molecular Weight : 252.50 g/mol

- Structural Features : The presence of three chlorine atoms at positions 2, 4, and 8 along with a methoxy group at position 7 significantly influences its reactivity and biological activity.

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and metabolic pathways, potentially leading to anticancer effects.

- DNA Interaction : Similar to other quinoline derivatives, it is hypothesized that this compound can bind to DNA, disrupting replication and transcription processes.

Antimicrobial Activity

This compound has shown notable antimicrobial properties:

- Bacterial Efficacy : Studies have demonstrated its effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. It exhibits significant inhibition zones in agar diffusion tests .

- Mechanism : Its antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Potential

The compound's anticancer properties are under investigation:

- Cell Proliferation Inhibition : In vitro studies suggest that it can inhibit the growth of various cancer cell lines by inducing apoptosis .

- Molecular Docking Studies : These studies indicate favorable binding interactions with key proteins involved in cancer cell survival pathways. The binding free energy values suggest strong interactions that could lead to effective therapeutic outcomes .

Case Studies

属性

IUPAC Name |

2,4,8-trichloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5-6(11)4-8(12)14-10(5)9(7)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRUHYCICHPKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383210 | |

| Record name | 2,4,8-trichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893620-26-3 | |

| Record name | 2,4,8-trichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。